

# Bis(4-formylphenyl)phenylamine molecular geometry and conformation

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## Compound of Interest

Compound Name: *Bis(4-formylphenyl)phenylamine*

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An In-depth Technical Guide to the Molecular Geometry and Conformation of **Bis(4-formylphenyl)phenylamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bis(4-formylphenyl)phenylamine**, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, is a triphenylamine derivative of significant interest as a versatile building block in materials science and organic synthesis. Its molecular structure, characterized by a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with formyl groups at the para position, dictates its chemical reactivity and photophysical properties. This guide provides a detailed overview of the molecular geometry and conformational dynamics of **bis(4-formylphenyl)phenylamine**, drawing from available experimental and computational data on analogous structures.

## Molecular Structure and Conformation

The core structure of **bis(4-formylphenyl)phenylamine** consists of a central triphenylamine (TPA) moiety. The nitrogen atom in the TPA core typically adopts a  $sp^2$ -like hybridization, leading to a trigonal pyramidal or a nearly planar arrangement of the C-N-C bonds. The overall shape of the molecule is determined by the rotational freedom of the three phenyl rings around their respective C-N bonds.

## Propeller-like Conformation

Triphenylamine and its derivatives are well-documented to adopt a non-planar, propeller-like conformation in the ground state. This arrangement arises from a balance between two competing factors:

- $\pi$ -Conjugation: Delocalization of the nitrogen lone pair electrons into the aromatic  $\pi$ -systems of the phenyl rings favors a planar geometry.
- Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms on adjacent phenyl rings prevent the molecule from achieving full planarity.

The resulting compromise is a chiral, propeller-shaped structure where each phenyl ring is twisted out of the plane defined by the three carbon atoms attached to the central nitrogen. This fundamental conformational feature is also characteristic of the related molecule, 4-formylphenyl-diphenylamine.

## Computational Analysis of Conformation

While a specific, high-level computational study for **bis(4-formylphenyl)phenylamine** is not readily available in the published literature, density functional theory (DFT) calculations on closely related TPA-based chromophores provide valuable insights. Studies utilizing the B3LYP functional with a 6-31G\* basis set have shown that the nitrogen atom of the triphenylamine core in similar molecules results in a distorted tetrahedral geometry. This leads to a dihedral angle between the "blades" (phenyl branches) of the propeller structure on the order of 40°. This value gives a quantitative idea of the degree of twist from a hypothetical planar conformation.

## Quantitative Geometric Data

A definitive single-crystal X-ray diffraction study for **bis(4-formylphenyl)phenylamine** has not been reported in the Cambridge Structural Database. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. The data presented in the table below are generalized values for triphenylamine derivatives and should be considered as approximations for **bis(4-formylphenyl)phenylamine**.

Parameter	Typical Value Range	Description
C-N Bond Length	1.42 - 1.44 Å	The length of the bond between the central nitrogen and the phenyl ring carbons.
C-N-C Bond Angle	118° - 120°	The angle between the three phenyl rings around the central nitrogen, approaching trigonal planar geometry.
Phenyl Ring Dihedral Angle	~ 40°	The angle between the planes of adjacent phenyl rings, indicating the propeller-like twist. <sup>[1][2]</sup>
C=O Bond Length (formyl)	~ 1.22 Å	Typical double bond length for a carbonyl group in an aldehyde.
C-C Bond Length (aromatic)	1.38 - 1.40 Å	Standard bond length for carbon-carbon bonds within the phenyl rings.

## Experimental Protocols

### Synthesis via Vilsmeier-Haack Formylation

The synthesis of **bis(4-formylphenyl)phenylamine** can be achieved through the direct formylation of triphenylamine using the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl<sub>3</sub>) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

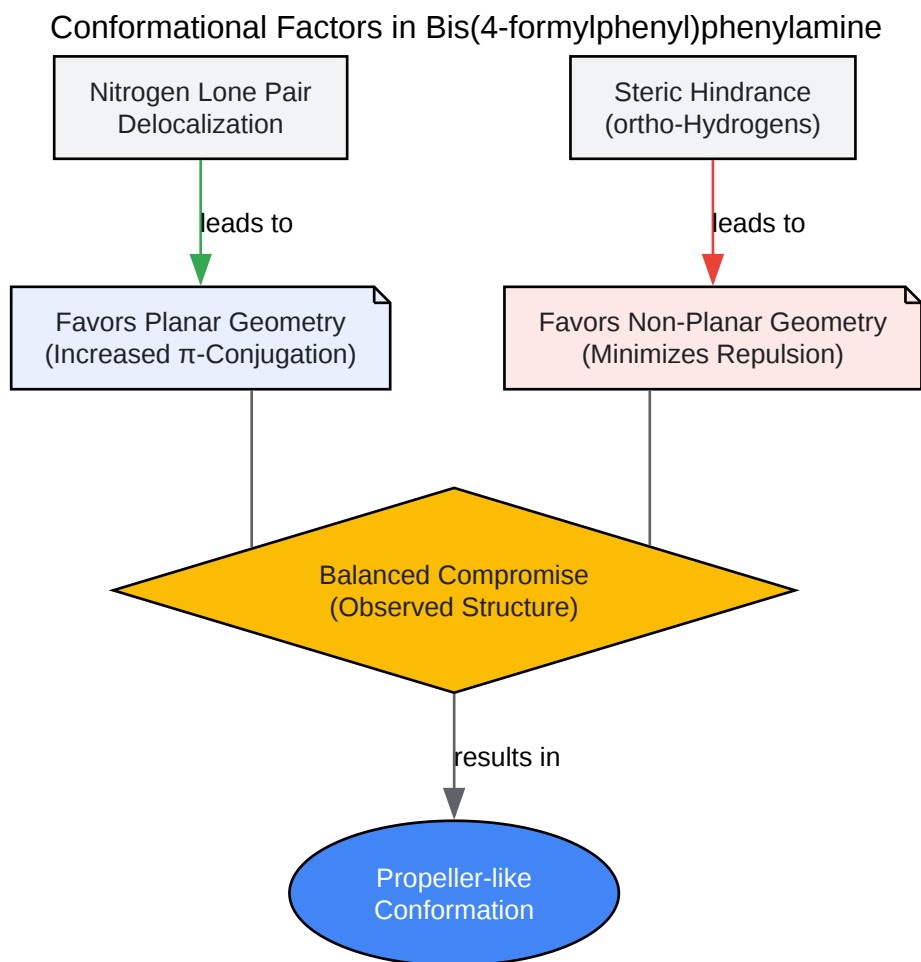
A notable aspect of this synthesis is that the reaction tends to stop after the introduction of two formyl groups.<sup>[3]</sup> The strong electron-withdrawing nature of the two formyl groups deactivates the aromatic system, making the introduction of a third formyl group (to produce tris(4-formylphenyl)amine) significantly more difficult.<sup>[3]</sup> This characteristic allows for the isolation of **bis(4-formylphenyl)phenylamine** as the major product under controlled conditions.

#### General Protocol:

- Triphenylamine is dissolved in an appropriate solvent, such as DMF.
- The solution is cooled in an ice bath.
- Phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise to the cooled solution while stirring. The amount of  $\text{POCl}_3$  is typically in stoichiometric excess relative to the desired degree of formylation.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 90-95°C for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water to quench the reaction and hydrolyze the intermediate iminium species.
- The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.
- The crude product is collected by vacuum filtration, washed with water, and dried.
- Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

## Visualization of Conformational Features

The following diagram illustrates the key conformational relationship in **bis(4-formylphenyl)phenylamine**, highlighting the non-planar, propeller-like arrangement of the phenyl rings which is a result of the balance between electronic and steric effects.



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